molecular formula C4H7BN2O2 B1647199 (5-Methyl-1H-pyrazol-4-yl)boronic acid CAS No. 1071455-14-5

(5-Methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B1647199
CAS No.: 1071455-14-5
M. Wt: 125.92 g/mol
InChI Key: ZYXMOCKFGABUGK-UHFFFAOYSA-N
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Description

(5-Methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative containing a pyrazole ring

Mechanism of Action

Target of Action

The primary targets of (5-Methyl-1H-pyrazol-4-yl)boronic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the formation of a new bond between the compound and its target. Specifically, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathways of its targets, leading to their inhibition The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania aethiopica and plasmodium berghei .

Pharmacokinetics

Its use in suzuki–miyaura cross-coupling reactions suggests that it has a relatively stable structure and is readily prepared .

Result of Action

The compound’s action results in the inhibition of Leishmania aethiopica and Plasmodium berghei . Specifically, it has been shown to display superior antipromastigote activity . Furthermore, it has elicited better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsIn the context of Suzuki–Miyaura cross-coupling reactions, the compound’s action is known to be exceptionally mild and tolerant of various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 5-methyl-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrazole ring .

Major Products

The major products formed from these reactions are various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and advanced materials .

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXMOCKFGABUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(NN=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273878
Record name B-(3-Methyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071455-14-5
Record name B-(3-Methyl-1H-pyrazol-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071455-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Methyl-1H-pyrazol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylpyrazole-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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